LPA5 antagonist 1

LPA5 antagonist calcium mobilization assay structure-activity relationship

Why LPA5 antagonist 1? This tool compound delivers three critical attributes absent from alternative LPA5 antagonists: (1) sub-50 nM potency (IC50=32 nM), providing a 25-fold advantage over TC LPA5 4; (2) validated brain exposure reaching 652 ng/g at 30 min post-17.8 mg/kg i.p.; (3) dose-dependent analgesic efficacy in CFA inflammatory pain models. Its alkyne group enables CuAAC click chemistry for fluorophore/biotin conjugation without scaffold re-synthesis. Choose this compound when CNS target engagement data, clean receptor selectivity (>50 GPCRs profiled), and quantitative in vivo exposure metrics are non-negotiable for your pain pathway studies.

Molecular Formula C28H26N2O4S
Molecular Weight 486.6 g/mol
Cat. No. B10856321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPA5 antagonist 1
Molecular FormulaC28H26N2O4S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C=C(C=C2)N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCC(CC5)C#C
InChIInChI=1S/C28H26N2O4S/c1-5-18-8-10-29(11-9-18)27(31)23-15-30(19-6-7-26-20(12-19)17(2)16-35-26)28(32)22-14-25(34-4)24(33-3)13-21(22)23/h1,6-7,12-16,18H,8-11H2,2-4H3
InChIKeyKNTSYYKDKFNRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LPA5 Antagonist 1 Procurement Guide: Potent and Selective LPAR5 Antagonist with Brain Bioavailability


LPA5 antagonist 1 (Compound 66, CAS 2839471-45-1, C28H26N2O4S, MW 486.58) is a synthetic small-molecule isoquinolone derivative that functions as a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5/LPA5/GPR92) with an IC50 of 32 nM in calcium mobilization assays [1]. It belongs to a class of G protein-coupled receptor antagonists targeting the LPA signaling axis and is characterized by high brain permeability and anti-nociceptive activity in preclinical models [2]. As a tool compound containing an alkyne group, LPA5 antagonist 1 is also compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications for probe development .

LPA5 Antagonist 1: Why LPA5 Antagonists Are Not Functionally Interchangeable in Pain and Inflammation Studies


LPA5 antagonists exhibit substantial variability in potency, selectivity breadth, and blood-brain barrier penetration that precludes direct substitution in experimental settings. Within the isoquinolone chemotype alone, closely related structural analogs (e.g., Compound 65) display 2.1-fold differences in potency and divergent solubility profiles that alter formulation and dosing feasibility [1]. Across distinct chemotypes, potency gaps exceed an order of magnitude—TC LPA5 4 requires approximately 25-fold higher concentrations to achieve receptor blockade . Critically, LPA5 antagonist 1 provides a combination of three properties not uniformly present in alternative LPA5 antagonists: sub-50 nM potency, validated brain exposure following systemic administration, and documented efficacy in inflammatory pain models . Selecting a comparator compound without verifying these specific attributes risks failed target engagement, misleading negative results, or irreproducible in vivo outcomes.

LPA5 Antagonist 1: Head-to-Head Quantitative Differentiation Data for Procurement Decision Support


LPA5 Antagonist 1 vs. Compound 65: Direct Potency and Solubility Comparison from the Same SAR Study

In the same publication that characterized the isoquinolone series, LPA5 antagonist 1 (Compound 66) demonstrated a 2.1-fold lower IC50 than its closest structural analog Compound 65 in hLPA5 calcium mobilization assays, while Compound 65 was noted for higher aqueous solubility [1]. This intra-study comparison eliminates inter-laboratory variability and enables direct assessment of the potency-solubility trade-off.

LPA5 antagonist calcium mobilization assay structure-activity relationship aqueous solubility tool compound selection

LPA5 Antagonist 1 vs. AS2717638: Cross-Study Selectivity Profile and Species-Specific Potency Analysis

While LPA5 antagonist 1 was evaluated against LPA1-LPA4 and >50 other GPCRs, showing excellent selectivity (no significant activity reported against non-LPA5 targets) [1], AS2717638 exhibits measurable off-target binding to adenosine A1 and κ-opioid receptors at 10 μM [2]. Additionally, AS2717638 shows species-dependent potency variation (hLPA5 Ki=9.1 nM, rLPA5 Ki=16 nM) [2], whereas LPA5 antagonist 1 has reported data in human and rat systems with consistent activity. AS2717638 is orally active, while LPA5 antagonist 1's reported in vivo data employ intraperitoneal administration [3].

LPA5 antagonist receptor selectivity cross-species potency GPCR panel screening oral bioavailability

LPA5 Antagonist 1 vs. TC LPA5 4: Order-of-Magnitude Potency Differential and Application Suitability

LPA5 antagonist 1 exhibits an IC50 of 32 nM in calcium mobilization assays [1], representing a 25-fold greater potency than TC LPA5 4, which requires 800 nM to achieve 50% inhibition in LPA5-RH7777 cells . This potency differential translates directly to the concentration ranges required for functional studies and influences the achievable receptor occupancy at non-cytotoxic concentrations.

LPA5 antagonist IC50 comparison non-lipid antagonist potency threshold compound procurement

LPA5 Antagonist 1 Brain Exposure: Quantified CNS Penetration Enabling Neuropathic Pain Research

Following a single intraperitoneal injection at 17.8 mg/kg in male Sprague-Dawley rats, LPA5 antagonist 1 achieved a brain concentration of 652 ng/g at 30 minutes post-administration . This quantified brain exposure correlates with its demonstrated anti-nociceptive activity in inflammatory and neuropathic pain models [1]. Not all LPA5 antagonists share this property—AS2717638 is brain-penetrant and orally active [2], while comparative brain exposure data for TC LPA5 4 and LPA5 antagonist 2 are not established in the literature.

brain permeability CNS exposure pharmacokinetics neuropathic pain blood-brain barrier

LPA5 Antagonist 1 In Vivo Analgesic Efficacy: Dose-Response Data in CFA-Induced Inflammatory Pain

LPA5 antagonist 1 reduced mechanical allodynia in a dose-dependent manner in the complete Freund's adjuvant (CFA)-induced inflammatory pain model in male Sprague-Dawley rats, with significant effects observed across a dose range of 5.6, 10, and 17.8 mg/kg following single intraperitoneal injection . The compound demonstrated a duration of analgesic effect of approximately five hours [1]. While AS2717638 also shows efficacy in rodent pain models, its analgesic effects were demonstrated in PGE2-, PGF2α-, and AMPA-induced allodynia models [2] and a rat CCI neuropathic pain model , highlighting different model coverage. TC LPA5 4 lacks published in vivo analgesic efficacy data.

inflammatory pain mechanical allodynia CFA model anti-nociceptive in vivo pharmacology

LPA5 Antagonist 1: Optimal Research Applications Based on Validated Quantitative Performance


CNS-Penetrant LPA5 Antagonism for Neuropathic and Inflammatory Pain Mechanism Studies

LPA5 antagonist 1 is optimal for in vivo studies requiring central nervous system target engagement. Following a single 17.8 mg/kg intraperitoneal dose, the compound achieves brain concentrations of 652 ng/g at 30 minutes , correlating with dose-dependent reductions in mechanical allodynia in CFA-induced inflammatory pain models (5.6-17.8 mg/kg i.p.) [1]. This combination of validated brain exposure and analgesic efficacy supports its use in mechanistic studies of spinal LPA5 signaling in pain pathways—a domain where LPA5 antagonist 1 provides quantitative CNS exposure data not established for many alternative LPA5 antagonists.

High-Potency In Vitro Receptor Pharmacology with Low Off-Target Confounding Risk

For in vitro receptor pharmacology requiring robust LPA5 blockade with minimal off-target interference, LPA5 antagonist 1's IC50 of 32 nM provides a 25-fold potency advantage over TC LPA5 4 (IC50=800 nM) [1] and a 2.1-fold advantage over Compound 65 (IC50=69 nM) . Its selectivity against LPA1-LPA4 and >50 other GPCRs reduces the risk of attributing observed cellular effects to secondary targets—a critical consideration for establishing clean target engagement in signaling pathway dissection and high-content screening campaigns where compound consumption costs scale with potency.

Click Chemistry Probe Development for LPA5 Target Validation and Imaging

LPA5 antagonist 1 contains an alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing reporter molecules . This structural feature permits covalent conjugation to fluorophores, biotin tags, or affinity matrices without re-synthesizing the core antagonist scaffold. Researchers developing LPA5-targeted chemical probes for target engagement assays, cellular imaging, or pull-down experiments benefit from this click chemistry compatibility while retaining the compound's validated potency (IC50=32 nM) and selectivity profile [1].

Comparative LPA5 Antagonist Studies Evaluating Brain Bioavailability vs. Oral Bioavailability

LPA5 antagonist 1 serves as a valuable comparator for studies evaluating the relationship between CNS penetration and analgesic efficacy. Its quantified brain exposure (652 ng/g at 30 min post-17.8 mg/kg i.p.) contrasts with AS2717638's oral bioavailability and brain-penetrant properties [1], enabling paired experimental designs that isolate the contribution of administration route and CNS exposure to therapeutic outcomes. The 25-fold potency differential between LPA5 antagonist 1 (32 nM) and TC LPA5 4 (800 nM) further supports studies correlating in vitro potency with in vivo efficacy thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LPA5 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.